Piperidin-4-yl methanesulfonate
CAS No.:
Cat. No.: VC4051877
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO3S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | piperidin-4-yl methanesulfonate |
| Standard InChI | InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 |
| Standard InChI Key | IRWXYFWBGITFAG-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OC1CCNCC1 |
| Canonical SMILES | CS(=O)(=O)OC1CCNCC1 |
Introduction
Structural and Chemical Characterization of Piperidin-4-yl Methanesulfonate
Piperidin-4-yl methanesulfonate (C₆H₁₃NO₃S) consists of a six-membered piperidine ring with a methanesulfonate group (-OSO₂CH₃) at the 4-position. The methanesulfonate moiety enhances solubility and stability, making it a preferred counterion in salt formulations of basic drugs . Key physicochemical properties include:
The sulfonate group’s electron-withdrawing nature stabilizes the piperidine nitrogen, reducing hygroscopicity compared to hydrochloride or sulfate salts . This property is critical for formulating stable solid-dose pharmaceuticals.
Synthetic Derivatives and Their Applications
Piperidin-4-yl methanesulfonate serves as a scaffold for diverse derivatives, each tailored for specific pharmacological or industrial applications:
1-(4-Nitrophenyl)piperidin-4-yl Methanesulfonate
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CAS No.: 303977-18-6
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Formula: C₁₂H₁₆N₂O₅S
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Use: Intermediate in synthesizing kinase inhibitors and CNS agents .
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Key Data: Melting point >150°C; stable under dry, room-temperature storage .
1-((Benzyloxy)Carbonyl)Piperidin-4-yl Methanesulfonate
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CAS No.: 199103-19-0
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Formula: C₁₄H₁₉NO₅S
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Use: Precursor for conformationally constrained azacyclic sulfonyl chlorides .
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Key Data: Density 1.31 g/cm³; boiling point 492.3°C (predicted) .
Triazolo-Pyrimidin-ol Derivatives
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Example: 3-benzyl-5-{1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}-3H- triazolo[4,5-d]pyrimidin-7-ol
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Formula: C₂₃H₂₃FN₆O₃S
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Use: Investigational compound with potential kinase inhibitory activity .
Pharmacological Significance
Serotonin-Norepinephrine Reuptake Inhibition
The methanesulfonate salt of 4-[(3-fluorophenoxy)phenylmethyl]piperidine demonstrates potent dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE), with IC₅₀ values <50 nM . Unlike its sulfate counterpart, which exhibits variable hydration, the methanesulfonate form maintains crystallinity and stability, enabling reproducible formulation .
Therapeutic Applications
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Depression and Anxiety: Preclinical models show efficacy in reducing immobility time in forced-swim tests (rodent models of depression) .
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Chronic Pain: Modulates descending inhibitory pathways in neuropathic pain models .
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Migraine Prophylaxis: Reduces cortical spreading depression frequency in vivo .
Pharmacokinetic Advantages
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High Melting Point: 191–194°C for enantiopure forms prevents melting during tablet compression .
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Non-Hygroscopic: Unlike hydrochloride salts, it resists moisture absorption, extending shelf life .
| Hazard Statement | Precautionary Measures | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
| H315-H319 (Skin/eye irritation) | Use gloves and goggles | |
| H335 (Respiratory irritation) | Use fume hood |
Storage recommendations include sealing in dry containers at room temperature, with some derivatives requiring refrigeration (2–8°C) .
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